molecular formula C3H2N4S B13102106 5-Amino-1,2,3-thiadiazole-4-carbonitrile CAS No. 41266-81-3

5-Amino-1,2,3-thiadiazole-4-carbonitrile

Cat. No.: B13102106
CAS No.: 41266-81-3
M. Wt: 126.14 g/mol
InChI Key: TZUDGGZRPMFMRM-UHFFFAOYSA-N
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Description

5-Amino-1,2,3-thiadiazole-4-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2,3-thiadiazole-4-carbonitrile typically involves the reaction of aminoacetonitrile with acetic acid and sodium nitrite to form diazoacetonitrile. This intermediate is then treated with hydrogen sulfide in the presence of triethylamine in a dichloromethane solution to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2,3-thiadiazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiadiazole derivatives with different functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various thiadiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Amino-1,2,3-thiadiazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,2,3-thiadiazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-carbonitrile
  • 5-Amino-1,2,4-thiadiazole-3-carbonitrile
  • 5-Amino-1,2,5-thiadiazole-4-carbonitrile

Uniqueness

5-Amino-1,2,3-thiadiazole-4-carbonitrile is unique due to its specific arrangement of nitrogen and sulfur atoms within the thiadiazole ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

5-aminothiadiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4S/c4-1-2-3(5)8-7-6-2/h5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUDGGZRPMFMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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